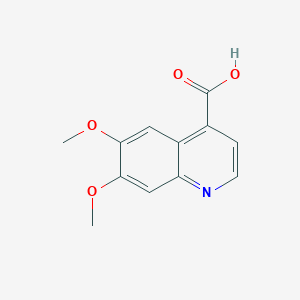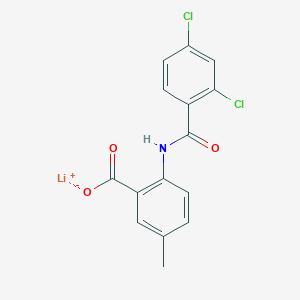
1-(5-Methylthiophen-2-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylthiophen-2-yl)cyclopentan-1-amine is an organic compound with the molecular formula C10H15NS It features a cyclopentane ring substituted with an amine group and a 5-methylthiophene moiety
Preparation Methods
The synthesis of 1-(5-Methylthiophen-2-yl)cyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylthiophene-2-carboxaldehyde and cyclopentanone.
Reaction Conditions: The aldehyde and ketone undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Methylthiophen-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Scientific Research Applications
1-(5-Methylthiophen-2-yl)cyclopentan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-(5-Methylthiophen-2-yl)cyclopentan-1-amine can be compared with other similar compounds, such as:
1-(5-Methylthiophen-2-yl)propan-1-amine: This compound has a similar thiophene moiety but differs in the length of the carbon chain.
2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine: This compound features two thiophene groups attached to a benzene ring, offering different electronic properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H15NS/c1-8-4-5-9(12-8)10(11)6-2-3-7-10/h4-5H,2-3,6-7,11H2,1H3 |
InChI Key |
GFBNDWCKTORVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2(CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)


![3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride](/img/structure/B15309081.png)
![2-[4-(Bromomethyl)phenoxy]pyridine](/img/structure/B15309085.png)
![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)






![rel-(1S,5R)-1-(4-Fluorophenyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15309164.png)
